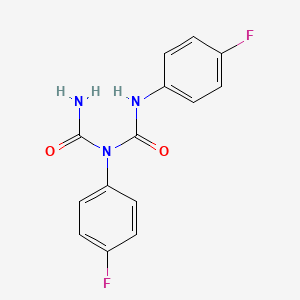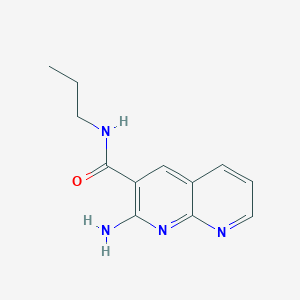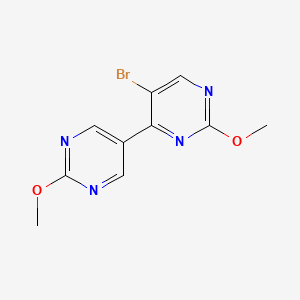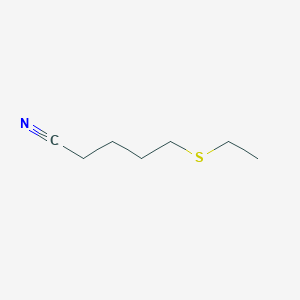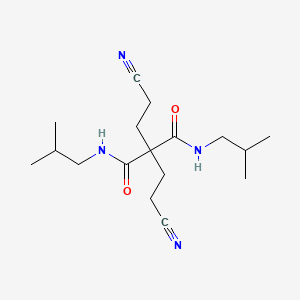
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide is a complex organic compound with a unique structure that includes cyanoethyl and methylpropyl groups attached to a propanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide typically involves the reaction of 2-cyanoethyl groups with a propanediamide core. The reaction conditions often require specific catalysts and controlled environments to ensure the correct attachment of the cyanoethyl and methylpropyl groups. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and purity of the final product. Safety measures are crucial due to the potential hazards associated with the reactants and the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved .
Applications De Recherche Scientifique
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It may be used in the study of biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide involves its interaction with specific molecular targets and pathways. The cyanoethyl and methylpropyl groups may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other propanediamides with different substituents, such as:
- 2,2-Bis(2-cyanoethyl)-N,N’-dipropylpropanediamide
- Phenylboronic acid
Uniqueness
What sets 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide apart is its specific combination of cyanoethyl and methylpropyl groups, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
59709-17-0 |
|---|---|
Formule moléculaire |
C17H28N4O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2,2-bis(2-cyanoethyl)-N,N'-bis(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C17H28N4O2/c1-13(2)11-20-15(22)17(7-5-9-18,8-6-10-19)16(23)21-12-14(3)4/h13-14H,5-8,11-12H2,1-4H3,(H,20,22)(H,21,23) |
Clé InChI |
QEFCVZQMOBFWJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C(CCC#N)(CCC#N)C(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


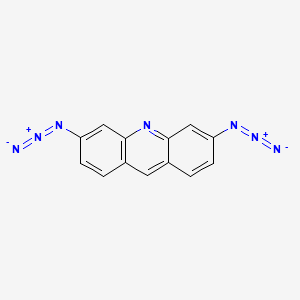

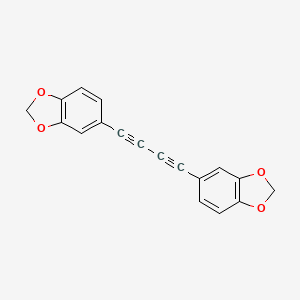
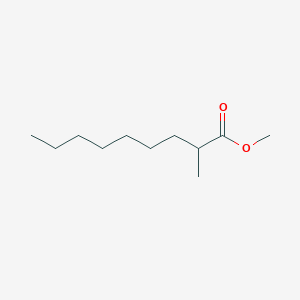
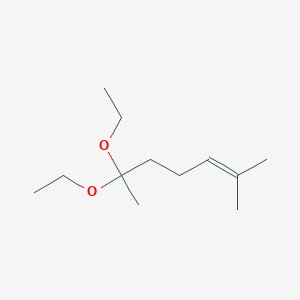
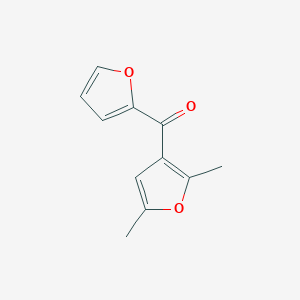
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
